An In-Depth Technical Guide to 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one
An In-Depth Technical Guide to 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (CAS No. 16151-14-7). This heterocyclic compound, belonging to the dihydropyridinone class, presents a scaffold of interest for researchers in medicinal chemistry and drug development due to its array of functional groups amenable to chemical modification. This document consolidates available physicochemical data, outlines a detailed synthetic protocol based on established chemical principles, explores the compound's reactivity, and discusses its potential biological significance by drawing parallels with structurally related molecules. Methodologies for synthesis, purification, and characterization are detailed to provide a practical framework for laboratory investigation.
Chemical Identity and Physicochemical Profile
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a multifaceted organic molecule featuring a dihydropyridinone core substituted with two methyl groups and an acetyl group. The presence of a lactam ring, an α,β-unsaturated ketone system, and an N-H bond imparts a unique combination of chemical characteristics.
A summary of its key identifiers and known physical properties is provided in Table 1. The compound is described as a white crystalline solid with solubility in water and polar organic solvents, a characteristic attributed to the polar lactam and acetyl functionalities capable of hydrogen bonding.[1]
| Property | Value | Source |
| IUPAC Name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | N/A |
| CAS Number | 16151-14-7 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Physical State | White crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature |
Proposed Synthesis and Purification
Underlying Synthetic Rationale (Guarechi-Thorpe Analogy)
The synthesis of the closely related 3-cyano-4,6-dimethyl-2-pyridone is reliably achieved by reacting acetylacetone with cyanoacetamide in the presence of a basic catalyst like piperidine.[2][3][4] The mechanism involves:
-
Knoevenagel Condensation: The base deprotonates the active methylene group of acetoacetamide, which then attacks one of the carbonyls of acetylacetone.
-
Cyclization: An intramolecular cyclization occurs via the attack of the amide nitrogen onto the remaining carbonyl group.
-
Dehydration: Subsequent loss of water yields the stable dihydropyridinone ring system.
By substituting cyanoacetamide with acetoacetamide, the cyano group at the 3-position is replaced with an acetyl group, yielding the target molecule. Piperidine is an effective catalyst as it is strong enough to facilitate the initial deprotonation but mild enough to avoid significant side reactions.
Detailed Experimental Protocol (Proposed)
Disclaimer: This protocol is a proposed method based on established chemical principles for analogous compounds and has not been experimentally validated from a specific literature source for this exact molecule.
Reagents:
-
Acetylacetone (Pentane-2,4-dione), reagent grade
-
Acetoacetamide, reagent grade
-
Piperidine, catalyst grade
-
Ethanol, absolute
-
Hydrochloric Acid (HCl), 1 M solution
-
Deionized Water
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetylacetone (0.1 mol, ~10.0 g) and acetoacetamide (0.1 mol, ~10.1 g).
-
Add 100 mL of absolute ethanol to dissolve the reactants.
-
Add piperidine (0.02 mol, ~2 mL) to the solution. The addition of the base is the critical catalytic step that initiates the condensation cascade.
-
Heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours.
-
Process Insight: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50:50 ethyl acetate:hexane.
-
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product is expected to precipitate from the solution upon cooling.
-
If precipitation is slow, the flask can be placed in an ice bath to promote crystallization.
-
Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual reactants.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath, to form purified crystals.
-
Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the final product using melting point analysis, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Synthesis and Purification Workflow
Spectroscopic and Structural Characterization (Anticipated)
Definitive spectral data from primary literature is currently unavailable. However, based on the molecular structure, a detailed prediction of the expected NMR and IR spectra can be made to aid researchers in confirming the compound's identity.
¹H NMR Spectroscopy (Predicted)
-
N-H Proton: A broad singlet is expected in the downfield region (δ 11-13 ppm), characteristic of a lactam N-H proton.
-
Vinyl Proton (C5-H): A sharp singlet is anticipated around δ 5.5-6.0 ppm.
-
Acetyl Protons (CH₃-C=O): A singlet integrating to 3 protons, expected around δ 2.5-2.7 ppm.
-
C4-Methyl Protons (C4-CH₃): A singlet integrating to 3 protons, expected around δ 2.3-2.5 ppm.
-
C6-Methyl Protons (C6-CH₃): A singlet integrating to 3 protons, expected around δ 2.1-2.3 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Lactam Carbonyl (C2): Expected in the range of δ 165-175 ppm.
-
Acetyl Carbonyl (C=O): Expected further downfield, around δ 195-205 ppm.
-
Olefinic Carbons (C4 & C5): C4 (substituted) around δ 150-160 ppm; C5 (protonated) around δ 100-110 ppm.
-
Substituted Carbon (C3 & C6): C3 (acetyl-bearing) around δ 110-120 ppm; C6 (methyl-bearing) around δ 145-155 ppm.
-
Methyl Carbons: The three distinct methyl carbons (acetyl, C4-Me, C6-Me) are expected in the aliphatic region, δ 20-35 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
C=O Stretches: Two distinct, strong absorption bands are expected between 1650-1750 cm⁻¹. The lactam carbonyl will likely appear around 1660-1680 cm⁻¹, while the conjugated acetyl carbonyl may appear at a slightly lower frequency.
-
C=C Stretch: An absorption band around 1600-1640 cm⁻¹ for the double bond within the ring.
Chemical Reactivity and Derivatization Potential
The molecule possesses several reactive sites, making it a versatile scaffold for further chemical modification. Understanding these sites is key for its application in drug discovery programs.
-
N-H Site: The lactam nitrogen is nucleophilic and can undergo reactions such as N-alkylation or N-arylation under basic conditions. This allows for the introduction of diverse substituents to modulate properties like solubility and receptor binding.
-
Acetyl Group: The carbonyl of the acetyl group is a classic electrophilic site. It can undergo condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. It is also susceptible to reduction or conversion to a ketal, providing further avenues for derivatization.
-
α,β-Unsaturated System: The double bond (C4=C5) is part of a conjugated system. The C5 position is susceptible to electrophilic attack. Furthermore, the entire dihydropyridine ring can potentially be oxidized to the corresponding aromatic pyridone, a common reaction for Hantzsch-type dihydropyridines.
Potential Biological Activity and Applications
While no specific biological activities have been reported for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one itself, the broader class of pyridinone and dihydropyridine derivatives is rich in pharmacological activity.
-
Antimicrobial and Antifungal Activity: Many novel pyridin-2(1H)-one derivatives have demonstrated significant antibacterial and antifungal properties, with some showing efficacy comparable to standard drugs like Ampicillin and Fluconazole.[1] The core scaffold is recognized as a "privileged structure" in medicinal chemistry.
-
Anticancer Potential: Certain pyridine-2(1H)-thione derivatives, which are structurally related, have been shown to inhibit the growth of various human cancer cell lines, including breast, colon, and liver cancer cells.
-
Calcium Channel Blockade: The 1,4-dihydropyridine core is famously associated with calcium channel blockers used to treat hypertension (e.g., Nifedipine). While the subject molecule is a 1,2-dihydropyridin-2-one, the structural similarity suggests that exploring its activity on ion channels could be a worthwhile endeavor.
Given these precedents, this compound serves as a valuable starting point or intermediate for the synthesis of new chemical entities with potential therapeutic applications. Its utility lies in its synthetic accessibility and the presence of multiple functional handles for building molecular complexity and diversity in a drug discovery context.
Safety, Handling, and Storage
Specific toxicology data for this compound is not available. As with any laboratory chemical of unknown toxicity, it should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or powder. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed, peer-reviewed characterization data is sparse, its synthesis can be reliably predicted based on established reactions of related pyridones. The molecule's functional groups offer multiple sites for derivatization, enabling the exploration of structure-activity relationships for various biological targets. This guide provides a foundational framework for researchers to synthesize, characterize, and further investigate this promising chemical entity.
References
-
Al-Mosauy, H. H. I., Al-Majedy, Y. K., & Issa, A. A. (2022). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 6-Acetyl-1,3-dimethylpyridin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Ghorab, M. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Abdel-Latif, E., et al. (2014). ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ChemInform.
-
Prlainović, N. Ž., et al. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids. Zastita Materijala, 58(1), 80-86. Retrieved from [Link]
- Alsoliemy, A., et al. (2022).
- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
-
Misic-Vukovic, M., et al. (1992). Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. Journal of the Serbian Chemical Society. Retrieved from [Link]
